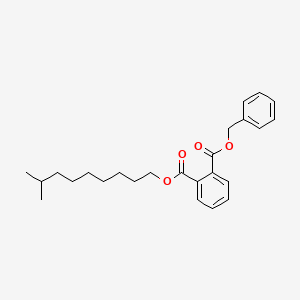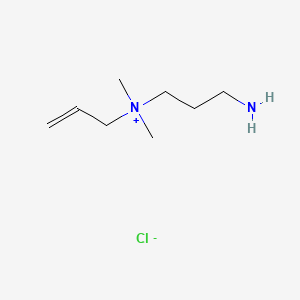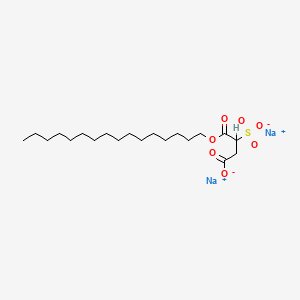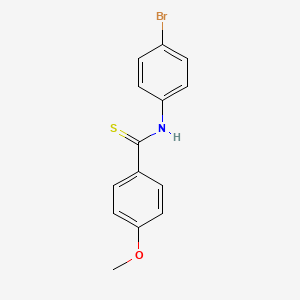
Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- is an organic compound that belongs to the class of thiocarbamates This compound is characterized by the presence of a benzenecarbothioamide group substituted with a 4-bromophenyl and a 4-methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- typically involves the reaction of 4-bromoaniline with carbon disulfide and methanol under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with methanol to form the desired thiocarbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy-.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to thiols or amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are studied for their potential therapeutic effects against various diseases.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects . Additionally, it can interfere with cellular processes in cancer cells, inducing apoptosis and inhibiting proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Exhibits similar antimicrobial and anticancer properties.
N-(4-bromophenyl)-2-fluoro-benzenecarbothioamide: Another thiocarbamate derivative with potential biological activities.
Uniqueness
Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- is unique due to the presence of both bromine and methoxy substituents, which can enhance its biological activity and selectivity compared to other similar compounds .
Propiedades
Número CAS |
127351-04-6 |
|---|---|
Fórmula molecular |
C14H12BrNOS |
Peso molecular |
322.22 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C14H12BrNOS/c1-17-13-8-2-10(3-9-13)14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,18) |
Clave InChI |
YGEURFOKRYVSCN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


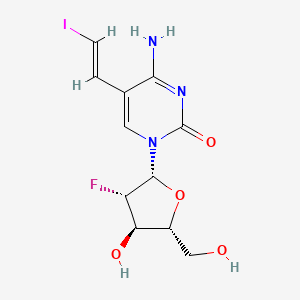


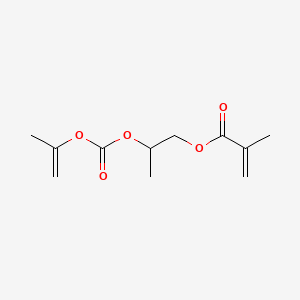
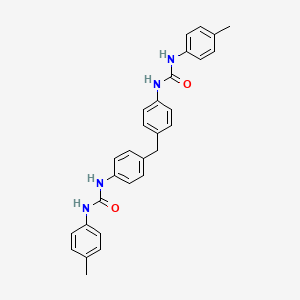

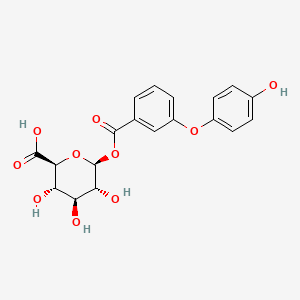

![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)

